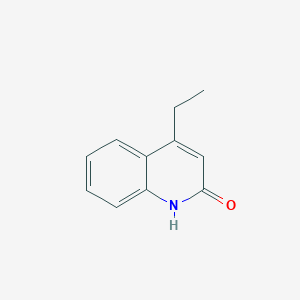

4-ethylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERNSUKOZDGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570752 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61304-66-3 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Methodologies in Quinolin 2 1h One Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-ethylquinolin-2(1H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In one study, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz showed distinct signals corresponding to the different protons in the molecule. doi.org A singlet at δ 12.81 ppm was attributed to the N-H proton, while a doublet at δ 7.77 ppm (J = 8.0 Hz) corresponded to one of the aromatic protons. doi.org The ethyl group protons appeared as a triplet and a quartet, characteristic of their coupling pattern.

¹³C NMR spectroscopy further corroborates the structure by identifying all the unique carbon atoms. For instance, in a related compound, 4-methylquinolin-2(1H)-one, the carbonyl carbon (C=O) resonates at δ 164.56 ppm, while the methyl carbon appears at δ 19.19 ppm in CDCl₃. rsc.org Similar characteristic shifts are expected for the ethyl and quinolinone carbons in this compound, allowing for unambiguous structural assignment.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N-H | 12.81 | s | - | doi.org |

| Ar-H | 7.77 | d | 8.0 | doi.org |

Solvent: CDCl₃, Frequency: 400 MHz

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of quinolin-2(1H)-one derivatives typically displays a strong absorption band for the carbonyl (C=O) group of the lactam ring. vulcanchem.com This stretch is generally observed in the region of 1650–1680 cm⁻¹. vulcanchem.com The N-H stretching vibration of the amide group gives rise to a band in the range of 3200–3600 cm⁻¹. mvpsvktcollege.ac.in Furthermore, the C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. ksu.edu.sa The presence of these characteristic absorption bands provides clear evidence for the key functional groups in this compound. doi.orgrsc.org

Table 2: Characteristic IR Absorption Bands for Quinolin-2(1H)-one Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| C=O (Lactam) | Stretch | 1650–1680 | vulcanchem.com |

| N-H | Stretch | 3200–3600 | mvpsvktcollege.ac.in |

| Aromatic C-H | Stretch | 3000–3100 | ksu.edu.sa |

| Aliphatic C-H | Stretch | 2850–3000 | ksu.edu.sa |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural elucidation. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₁NO), the expected molecular ion peak [M+H]⁺ would have a calculated m/z value that can be precisely matched with the measured value. doi.orgrsc.org For instance, the related compound 4-methylquinolin-2(1H)-one shows a calculated [M+H]⁺ of 160.0757, with a measured value of 160.0793. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for alkylquinolines involve the loss of the alkyl group or parts of it. cdnsciencepub.com The fragmentation of 4-ethylquinoline, a related structure, shows an intense M-1 ion. cdnsciencepub.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. This technique is crucial for verifying the empirical and molecular formula of the synthesized compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula (C₁₁H₁₁NO). A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound. For example, in the synthesis of a related derivative, the calculated and found elemental analysis values were in close agreement, confirming the compound's composition. ekb.eg

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 11 | 132.121 | 76.27% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.40% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.09% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.24% |

Chromatographic Techniques (e.g., HPLC, TLC) for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. In one synthesis, TLC was used with a mobile phase of petroleum ether and ethyl acetate (B1210297) (1:1), showing an Rf value of 0.33 for the product. doi.org

High-performance liquid chromatography (HPLC) is a more powerful technique for the quantitative determination of purity. By developing a suitable HPLC method, the presence of any impurities can be detected and quantified, ensuring the high purity of the this compound sample. epo.org HPLC methods are often used in the analysis of related quinolinone derivatives to ensure their purity for further studies. sigmaaldrich.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Theoretical and Computational Investigations of 4 Ethylquinolin 2 1h One and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of quinolinone derivatives. ijcce.ac.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity. numberanalytics.comorganicchemistrydata.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. ekb.egresearchgate.net

In studies of 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the energies of these frontier orbitals. ekb.eg The distribution of electron density in the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in some derivatives, the HOMO is primarily located on the quinoline (B57606) and phenyl moieties, while the LUMO is distributed across the entire conjugated structure. ekb.egresearchgate.net

From the HOMO and LUMO energies, several global chemical activity descriptors can be calculated to quantify the reactivity and stability of the molecules. ekb.egsapub.org These descriptors provide a quantitative basis for comparing the chemical behavior of different analogues.

Table 1: Global Chemical Activity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.govnih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table provides the definitions and formulas for key global chemical activity descriptors derived from HOMO and LUMO energies.

DFT calculations are a powerful tool for predicting the relative stability and reactivity of different molecular structures. nih.gov By calculating the total electronic energy of various isomers or conformers, the most stable form can be identified. For example, in a study of tautomerism in 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, DFT calculations showed the keto form to be the most stable in both the gas phase and in ethanol. nih.govnih.gov

The HOMO-LUMO energy gap (ΔE) is a direct indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ekb.egresearchgate.net For a series of 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, the calculated energy gaps were used to compare their relative stabilities. ekb.eg A compound with a larger energy gap is considered more stable. ekb.eg

The global chemical activity descriptors detailed in the previous section further refine the prediction of reactivity. A molecule with a high chemical hardness and low softness is predicted to be less reactive. nih.gov Conversely, a high electrophilicity index suggests a molecule is a good electrophile. ekb.egnih.gov These theoretical predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways.

DFT methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures. ijcce.ac.irekb.eg This correlation between theoretical and experimental spectra provides a high degree of confidence in the structural assignment.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. ekb.egnih.gov In a study of 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, the calculated chemical shifts were found to be in good agreement with the experimental data, confirming the proposed structures. ekb.eg Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled in the calculations. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra. ijcce.ac.ir This comparison helps in the assignment of vibrational modes to specific functional groups, such as the C=O stretch in the quinolinone ring, which is typically expected around 1650–1680 cm⁻¹. ijcce.ac.irvulcanchem.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. ijcce.ac.irnih.gov It can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, often the HOMO→LUMO transition. researchgate.net The calculated spectra can be compared with experimental UV-Vis spectra to understand the electronic properties of the compounds.

The concept of the energy band gap, originating from solid-state physics, is analogous to the HOMO-LUMO gap in molecular orbital theory. researchgate.net For molecular systems, this gap is a crucial parameter that influences their electronic and optical properties. A low band gap is associated with higher chemical reactivity and lower stability. physchemres.org

Quantum chemical descriptors, derived from DFT calculations, provide a quantitative framework for structure-activity relationship (SAR) studies. ijcce.ac.irekb.eg By calculating descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness for a series of analogues, it is possible to build models that correlate these electronic properties with observed biological activity or chemical reactivity. For instance, the stability of a compound, which is related to its global hardness, has been shown to be an important factor in its potential biological efficacy. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Quinolinone Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.177 |

| ELUMO | -2.680 |

| Energy Gap (ΔE) | 2.497 |

| Ionization Potential (I) | 5.177 |

| Electron Affinity (A) | 2.680 |

| Global Hardness (η) | 1.249 |

| Global Softness (S) | 0.400 |

| Electronegativity (χ) | 3.929 |

This table presents a sample set of calculated quantum chemical parameters for a hypothetical quinolinone derivative, illustrating the typical values obtained from DFT calculations. These values are based on data presented for similar structures in the literature. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). d-nb.info This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. For quinolin-2(1H)-one derivatives, docking studies have been employed to explore their potential as anticancer agents and inhibitors of various enzymes. grafiati.comnih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity or a scoring function that estimates the strength of the interaction. These scores, often expressed in terms of binding energy, help in ranking different compounds and identifying the most promising candidates for further experimental testing. nih.gov

For example, docking studies of 4-hydroxyquinolin-2(1H)-one analogues at the active site of the Epidermal Growth Factor Receptor Kinase (EGFRK) have been performed to evaluate their anticancer potential. nih.gov The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolinone scaffold and the amino acid residues of the protein's active site. d-nb.info Such insights are crucial for optimizing the structure of the ligand to enhance its binding affinity and, consequently, its biological activity. While specific docking studies on 4-ethylquinolin-2(1H)-one are not widely reported, the general findings for the quinolinone scaffold suggest that the core structure is a viable pharmacophore for interacting with various biological targets. vulcanchem.comscispace.com

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that bridge the gap between purely theoretical ab initio methods and empirical force-field methods. numberanalytics.com They are based on the Hartree-Fock formalism but introduce several approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.deresearchgate.net Common semi-empirical methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model 3 (PM3). uni-muenchen.de

These methods are computationally less demanding than DFT, allowing for the study of very large molecular systems or for high-throughput screening of many compounds. ststephens.net.inlibretexts.org They can be used to calculate molecular geometries, heats of formation, and electronic properties like orbital energies. uni-muenchen.de

In the context of quinolinone derivatives, semi-empirical methods such as PM3 have been used to perform molecular orbital calculations on ligands and their metal complexes. researchgate.net While generally less accurate than DFT for detailed electronic structure analysis, they can provide valuable qualitative insights and are particularly useful for initial conformational searches or for studying large systems where DFT would be computationally prohibitive. ststephens.net.in The choice of method often depends on the specific research question and the available computational resources, with semi-empirical methods offering a pragmatic approach for large-scale computational studies. numberanalytics.com

Computational Analysis of Tautomerism and Conformational Isomerism

The structural and electronic properties of quinolinone derivatives are significantly influenced by tautomerism and conformational isomerism. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate these phenomena, providing insights into the stability, reactivity, and potential behavior of molecules like this compound.

Tautomerism:

Quinolin-2(1H)-one and its derivatives primarily exhibit keto-enol tautomerism. This involves the migration of a proton between the nitrogen atom of the ring and the oxygen atom of the carbonyl group, resulting in an equilibrium between the quinolin-2(1H)-one (keto/amide) form and the 2-hydroxyquinoline (B72897) (enol/iminol) form.

Computational studies on related quinolinone systems consistently demonstrate that the keto form is thermodynamically more stable than the enol form. For instance, a theoretical study on 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one, using DFT methods (M06-2X and B3LYP), found the keto form to be the most stable tautomer in both the gas phase and in ethanol. nih.govnih.gov The energy barrier for the tautomerization from the more stable keto form to the enol form was calculated to be significant, approximately 38.80 kcal/mol in the gas phase and 37.35 kcal/mol in ethanol, indicating that the keto form is highly predominant under normal conditions. nih.govnih.gov Similarly, investigations into quinolin-4-one derivatives using DFT (B3LYP/6-311G(d)) also concluded that the ketone forms are more stable than their corresponding enol tautomers. scirp.orgscilit.com This preference for the keto form is a general characteristic of the quinolinone ring system.

These findings strongly suggest that this compound exists almost exclusively in its keto tautomeric form. The presence of the ethyl group at the 4-position is not expected to alter this fundamental equilibrium, as the electronic stabilization of the amide group within the heterocyclic ring system is the dominant factor.

Conformational Isomerism:

The conformational flexibility of this compound arises from the rotation of the ethyl group attached at the C4 position. Conformational isomers, or rotamers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. bohrium.com The orientation of this ethyl group relative to the plane of the quinoline ring can influence the molecule's steric and electronic properties.

Computational analysis can map the potential energy surface of the molecule as a function of the dihedral angle of the C4-C(ethyl) bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the barriers to rotation. For example, in studies of fluoroquinolones, the conformation of N-1 substituents like ethyl or cyclopropyl (B3062369) groups was found to be crucial for their activity, and computational methods were used to determine the preferred orientations. nih.gov Energy profile analysis, by systematically rotating the dihedral angle of the substituent, reveals the most stable, low-energy conformations. nih.gov

For this compound, the rotation of the ethyl group will be subject to steric interactions with the hydrogen atom at the C5 position and the carbonyl group at the C2 position. A computational analysis would likely reveal that the most stable conformer is one where the ethyl group is oriented to minimize these steric clashes. While specific computational data for this compound is not available, the principles of conformational analysis indicate that certain rotational positions will be energetically favored over others, although the energy barriers for rotation around the C-C single bond are typically low, allowing for rapid interconversion between conformers at room temperature.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. Quinoline and its derivatives, possessing a π-conjugated framework, are promising candidates for NLO materials. bohrium.com Computational methods are instrumental in predicting and understanding the NLO properties of these compounds.

The key parameters calculated to evaluate NLO properties include the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first hyperpolarizability, is a direct measure of the second-order NLO response of the molecule.

Computational studies on analogues of this compound have demonstrated their potential as NLO materials. A theoretical investigation on a series of 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives was performed using DFT with the B3LYP/6-311++G(d,p) level of theory. scirp.org The study calculated the dipole moment, polarizability, and first hyperpolarizability, comparing them to the well-known NLO material p-Nitroaniline (PNA). The results indicated that these quinolinone derivatives possess promising NLO properties, with calculated first hyperpolarizability values in the range of 69 x 10⁻³⁰ to 109 x 10⁻³⁰ esu. scirp.org

The table below summarizes the calculated NLO properties for some of these related quinolinone derivatives.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one | 4.27 | 4.50 x 10-23 | 69.34 x 10-30 |

| 1-ethyl-4-(2-(4-methylbenzylidene)hydrazinyl)quinolin-2(1H)-one | 4.61 | 4.80 x 10-23 | 84.72 x 10-30 |

| 1-ethyl-4-(2-(4-hydroxybenzylidene)hydrazinyl)quinolin-2(1H)-one | 5.04 | 4.71 x 10-23 | 72.58 x 10-30 |

| 1-ethyl-4-(2-(4-methoxybenzylidene)hydrazinyl)quinolin-2(1H)-one | 5.23 | 5.02 x 10-23 | 109.83 x 10-30 |

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethylquinolin-2(1H)-one | 3.80 | 4.89 x 10-23 | 70.33 x 10-30 |

| 4-(2-(4-nitrobenzylidene)hydrazinyl)-1-ethylquinolin-2(1H)-one | 7.70 | 5.14 x 10-23 | 101.40 x 10-30 |

These theoretical results highlight that modifications to the quinolinone scaffold, such as the introduction of different substituted benzylidene groups, can tune the NLO response. The presence of both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups can enhance the hyperpolarizability by increasing the intramolecular charge transfer within the molecule. Given its core quinolinone structure, this compound is also expected to possess NLO properties, although its response would likely be less pronounced than its more complex, substituted analogues which are specifically designed for enhanced charge-transfer characteristics.

Biological Activities and Pharmacological Potential of 4 Ethylquinolin 2 1h One Derivatives

Anticancer and Antiproliferative Efficacy

The quest for novel and effective anticancer agents has led to the exploration of quinolin-2-one derivatives as a promising class of compounds. nih.govresearchgate.net These molecules have demonstrated significant antiproliferative activity through various mechanisms, including cytotoxicity against cancer cell lines, induction of cell cycle arrest and apoptosis, and inhibition of key biological targets involved in cancer progression. nih.govekb.egontosight.ai

In vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have highlighted the potent cytotoxic effects of 4-ethylquinolin-2(1H)-one derivatives against a panel of human cancer cell lines. For instance, certain pyrano[3,2-c]quinoline derivatives have shown significant inhibitory activity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net In one study, a specific brominated pyrano[3,2-c]quinolinone derivative, compound 4c, exhibited higher cytotoxic activity against four tumor cell lines (A-549, HCT-116, MCF-7, and HepG-2) than the standard drug 5-fluorouracil. researchgate.net

Similarly, novel synthesized 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives have been evaluated for their anticancer activity. nih.gov Compounds IVa-d showed 50% lysis in the IC50 range of 25-50μg for the A549 cell line, while compounds IVa and IVb demonstrated similar efficacy against the MDA-MB cell line. nih.gov Notably, compound IVg, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, was found to be the most potent against both A549 and MDA-MB cell lines, with IC50 values of 0.0298μmol and 0.0338μmol, respectively. nih.gov

Furthermore, a series of 2-(4-methoxy-2-oxo-1-phenyl/methyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-(phenyl/substitutedphenylamino) thiazolidin-4-one derivatives were synthesized and tested for their in vitro anticancer activity against the A549 human lung carcinoma cell line. Compounds III-a2, III-a5, and III-b2, at a concentration of 10 µg, resulted in 100% cell death. Another study on quinolin-2-one hybrids revealed that compound 4b displayed maximum cytotoxicity with IC50 values of 1.539 μM/ml and 1.732 μM/ml against A549 and K562 cell lines, respectively. researchgate.net

The cytotoxic potential of these derivatives has also been observed against other cancer cell lines. For example, 4-hydroxy-3-(1-(phenylimino) ethyl) quinolin-2(1H)-one (IIIa-1) showed anticancer activity with an IC50 value of less than 10 µg against Hep 3b cell lines. grafiati.comresearchgate.net Another compound, IIa-1 (4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one), was most potent against K562 cell lines with an IC50 value of 20 µg. researchgate.net

| Compound | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrano[3,2-c]quinolinone derivative 4c | A-549, HCT-116, MCF-7, HepG-2 | Higher cytotoxic activity than 5-fluorouracil. | researchgate.net |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives (IVa-d) | A549 | IC50 range of 25-50μg. | nih.gov |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives (IVa, IVb) | MDA-MB | IC50 range of 25-50μg. | nih.gov |

| Compound IVg | A549, MDA-MB | Most potent with IC50 values of 0.0298μmol and 0.0338μmol, respectively. | nih.gov |

| Thiazolidin-4-one derivatives (III-a2, III-a5, III-b2) | A549 | 100% cell death at 10 µg. | |

| Quinolin-2-one hybrid 4b | A549, K562 | IC50 values of 1.539 μM/ml and 1.732 μM/ml, respectively. | researchgate.net |

| Compound IIIa-1 | Hep 3b | IC50 value less than 10 µg. | grafiati.comresearchgate.net |

| Compound IIa-1 | K562 | IC50 value of 20 µg. | researchgate.net |

Investigation of Molecular Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest at the G2 phase. nih.gov This was accompanied by the suppression of CDK1 protein expression. nih.gov Furthermore, this compound induced apoptosis in a dose-dependent manner in MCF-7 and MDA-MB-231 cells. nih.gov The apoptotic mechanism involved the upregulation of Bax, downregulation of Bcl-2, and activation of cleaved-caspase3/7/9 and cleaved-PARP. nih.gov

Another study on a series of quinoline (B57606) derivatives targeting tubulin polymerization demonstrated that compound 4c significantly induced cell cycle arrest in MDA-MB-231 cells at the G2 and M phases. nih.gov The cell population in these phases increased to 22.84% compared to 10.42% in untreated cells. nih.gov This compound also increased the population of cells in both early and late stages of apoptosis. nih.gov Similarly, certain quinazoline (B50416) derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MGC-803 cells, leading to decreased expression of Bcl-2 and Mcl-1 and increased expression of Bax and cleaved PARP. semanticscholar.org

Inhibition of Specific Biological Targets

A key strategy in modern cancer therapy is the targeted inhibition of specific molecules that are crucial for tumor growth and survival. Derivatives of this compound have been identified as potent inhibitors of several such targets.

Epidermal Growth Factor Receptor (EGFR): Abnormal EGFR expression is a hallmark of many human tumors. nih.govwaocp.org Quinazoline-based compounds have emerged as an important class of EGFR inhibitors. nih.govwaocp.org For instance, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized, and compound 9e exhibited potent cytotoxicity against MCF-7 cells, which was correlated with its strong inhibition of EGFR (97% inhibition with an IC50 value of 16.89 nM). nih.gov Docking studies of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives have revealed that these compounds exhibit well-conserved hydrogen bonding with amino acid residues in the active pocket of the EGFR tyrosine kinase domain. nih.gov Compound IVg, in particular, showed a high MolDock score of -137.813, surpassing the standard drug Imatinib. nih.gov

Sirtuin 2 (SIRT2): While direct inhibition of SIRT2 by this compound derivatives is not explicitly detailed in the provided search results, the broader class of quinoline-based compounds has been investigated for sirtuin inhibition. Further research is needed to specifically elucidate the role of this compound derivatives as SIRT2 inhibitors.

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. tubitak.gov.trorientjchem.org The versatile quinoline scaffold allows for modifications that can lead to potent antibacterial and antifungal agents. researchgate.netresearchgate.netnih.gov

A study on novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones reported the evaluation of their in vitro antimicrobial activity. tubitak.gov.tr Schiff bases derived from 3-acetyl-4-hydroxy-quinolin-2(1H)-one have also been synthesized and screened for their antibacterial and antifungal properties. researchgate.netresearchgate.net One such Schiff base, L4, showed minimum growth of all tested fungi, including F. moniliforme, A. niger, and A. flavus. orientjchem.org

Furthermore, a series of new quinoline derivatives were designed as potential peptide deformylase (PDF) enzyme inhibitors and fungal cell wall disruptors. nih.gov These compounds exhibited excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Antifungal screening also revealed that all compounds were potentially active against A. flavus, A. niger, F. oxysporum, and C. albicans, with compound 6 being the most potent. nih.gov Another study highlighted the selective antifungal action of quinoline derivatives, with some compounds being active against Candida species and others against dermatophytes. nih.gov

| Compound/Derivative Series | Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Schiff base L4 | F. moniliforme, A. niger, A. flavus | Showed minimum growth of all tested fungi. | orientjchem.org |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC values ranging from 3.12 to 50 µg/mL. | nih.gov |

| Compound 6 (quinoline derivative) | A. flavus, A. niger, F. oxysporum, C. albicans | Most potent antifungal agent in the series. | nih.gov |

| Quinoline derivative 2 and 3 | Candida spp. | Anti-Candida action with MIC ranges of 25–50 μg/mL. | nih.gov |

| Quinoline derivative 5 | Dermatophytes | Selective anti-dermatophytic action with MIC ranges of 12.5–25 μg/ml. | nih.gov |

Antitubercular Potency against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. researchgate.net Derivatives of this compound have shown promise in this area. A library of substituted 4-hydroxyquinolin-2(1H)-ones was designed and synthesized, with thirteen derivatives exhibiting minimal inhibitory concentrations (MICs) below 10 μM against Mycobacterium tuberculosis H37Ra. researchgate.net The most promising compound, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38), had a MIC of 3.2 μM. researchgate.net

In another study, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro antitubercular activity against the H37Rv and multi-drug resistant (MDR) strains of M. tuberculosis. mdpi.com Compounds 3l and 3m, which possess a di-substituted aryl moiety with electron-withdrawing halogens, were the most active against the H37Rv strain, with a MIC value of 2 µg/mL. mdpi.com Furthermore, 1-hydroxy-2-methylquinolin-4(1H)-one derivatives have been identified as new cytochrome bd oxidase inhibitors, a potential target for tuberculosis therapy. nih.gov Compound 8d from this series inhibited the growth of a M. tuberculosis strain with a MIC value of 6.25 μM. nih.gov

Antimalarial Activity and Resistance Modulation

Malaria, caused by Plasmodium parasites, continues to be a devastating disease, with drug resistance posing a significant challenge to its control. nih.gov Quinoline-based compounds have a long history in antimalarial therapy, and research into new derivatives continues to be a priority. researchgate.net

Several novel quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com One study reported that out of seventeen synthesized derivatives, four compounds (4b, 4j, 4i, and 12) were classified as active, with IC50 values of 0.46, 0.30, 0.014, and 0.46 μg/mL, respectively, which were comparable to or better than the standard drug chloroquine (B1663885) (0.49 μg/mL). mdpi.com

The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.gov Modifications to the quinoline structure can influence drug accumulation and efflux, which are key factors in drug resistance. nih.gov The P. falciparum multidrug resistance 1 (PfMDR1) transporter plays a role in modulating susceptibility to various antimalarials. nih.gov While the direct impact of this compound derivatives on PfMDR1 and resistance modulation is an area for further investigation, the broader class of quinolines is known to be affected by this transporter. nih.govplos.org

Antioxidant Properties and Role in Oxidative Stress Pathways

The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antioxidant properties. nih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. nih.gov Consequently, the development of compounds with antioxidant potential is of significant interest.

Derivatives of quinolin-2(1H)-one have been investigated for their ability to mitigate oxidative stress. While direct studies on this compound are limited, research on related quinolinone structures provides valuable insights. For instance, a series of novel 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro antitumor activity, with theoretical studies also exploring their electronic structures and global chemical activity descriptors related to stability and reactivity. ekb.eg

Furthermore, the antioxidant potential of quinazolin-4(3H)-one derivatives, which are structurally similar to quinolin-2(1H)-ones, has been explored. nih.gov Hybrid molecules combining the quinazolin-4(3H)-one scaffold with polyphenolic moieties have demonstrated significant antioxidant effects in vitro, with some ortho-diphenolic derivatives showing stronger activity than ascorbic acid and Trolox. nih.gov These findings suggest that the quinolin-2(1H)-one core, including 4-ethyl substituted analogs, could serve as a valuable template for designing novel antioxidants. The mechanism of action for these compounds often involves hydrogen atom transfer, electron donation, and chelation of metal ions. nih.gov

A study on 4-hydroxy-chromene-2-one derivatives, which share a similar bicyclic core, also highlighted their potential as radical scavengers. nih.gov This further supports the notion that the core structure common to these compounds is conducive to antioxidant activity. The antioxidant efficiency of quinoline derivatives has been predicted using computational methods, with some being found to be more efficient than the standard antioxidant Trolox. nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Quinoline derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. nih.gov

While specific studies on the anti-inflammatory effects of this compound are not extensively documented, research on related quinolinone and quinazolinone structures provides a strong basis for their potential in this area. For example, certain quinone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and suppressing the activity of nuclear factor-kappa B (NF-κB). nih.gov

The anti-inflammatory activity of quinazolines, which are structurally analogous to quinolinones, has been more extensively studied. mdpi.com Derivatives of quinazolinone have demonstrated significant anti-inflammatory activity in various experimental models, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and phenylbutazone. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.net

Furthermore, pyrazolo[4,3-c]quinolone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme isoform that is upregulated during inflammation. researchgate.net This suggests that the quinoline core structure is a viable scaffold for the development of selective COX-2 inhibitors with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.

Potential in Neurological Disorders (e.g., Phosphodiesterase 5 (PDE5) Inhibition)

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal function. nih.govfrontiersin.org Inhibition of PDE5 has emerged as a promising therapeutic strategy for a range of conditions, including neurological disorders such as Alzheimer's disease. nih.gov

Quinoline derivatives have been identified as potent and selective inhibitors of PDE5. nih.gov A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit PDE5, with one compound demonstrating high selectivity and the ability to cross the blood-brain barrier. nih.gov This compound was shown to rescue synaptic and memory defects in a mouse model of Alzheimer's disease, highlighting the therapeutic potential of quinoline-based PDE5 inhibitors for neurodegenerative conditions. nih.gov

The development of second-generation PDE5 inhibitors has focused on scaffolds like 2-phenylquinazolin-4(3H)-one, which have shown high selectivity against other PDE isozymes, potentially minimizing side effects. nih.gov While direct research on this compound as a PDE5 inhibitor is not yet prevalent, the established activity of the broader quinoline class suggests that derivatives of this compound could be promising candidates for development.

Moreover, fluorinated quinoline derivatives have been synthesized and shown to have a high affinity for PDE5, with some compounds exhibiting selective inhibitory activity. hzdr.de These findings underscore the versatility of the quinoline scaffold for designing novel PDE5 inhibitors with potential applications in neurodegenerative diseases.

Other Reported Pharmacological Activities (e.g., Anticoagulant, Cardiotonic, Antiallergenic, Diuretic)

Beyond their antioxidant, anti-inflammatory, and neurological potential, derivatives of quinolin-2(1H)-one have been investigated for a variety of other pharmacological activities.

Anticoagulant Activity: Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been synthesized and evaluated as inhibitors of coagulation factors Xa and XIa, which are key targets for the treatment of thrombotic disorders. nih.govmdpi.com Some of these hybrid molecules have demonstrated potent in vitro anticoagulant activity, with IC50 values in the micromolar range. nih.gov The design of these compounds often involves combining the quinolinone scaffold with other pharmacophores known to be active against coagulation factors. mdpi.com

Cardiotonic Activity: Certain 2(1H)-quinolinone derivatives have been shown to possess cardiotonic (positive inotropic) activity, meaning they can increase the force of heart muscle contraction. A series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives were synthesized and evaluated, with some compounds showing greater potency than the established cardiotonic drug milrinone. nih.gov These compounds demonstrated a selective increase in cardiac contractility without significantly affecting heart rate. nih.gov

Antiallergenic Activity: The search for new antiallergic agents has led to the investigation of various heterocyclic compounds. While direct evidence for the antiallergic activity of this compound is lacking, related structures like 2-alkoxy-1,4-naphthoquinone derivatives have shown promising results. nih.gov These compounds exhibited inhibitory effects on neutrophil degranulation and superoxide (B77818) anion formation, which are important processes in the allergic inflammatory response. nih.gov

Diuretic Activity: Some tricyclic derivatives of hydroxyquinolines have been explored for their diuretic properties. researchgate.netnih.gov Specifically, N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides were synthesized and found to affect urinary output in animal models. nih.gov This suggests that the quinoline core can be modified to produce compounds with diuretic effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of SAR Analysis in Quinolin-2(1H)-one Derivatives

Structure-Activity Relationship (SAR) analysis for quinolin-2(1H)-one derivatives involves systematically modifying the core structure and observing the subsequent changes in biological activity. This process helps to identify key structural features that are essential for the desired pharmacological effect. The quinolin-2(1H)-one scaffold is a versatile platform that allows for a wide range of chemical modifications, targeting various biological pathways. researchgate.netontosight.ai

The fundamental principle of SAR lies in the iterative process of synthesis and biological testing. By introducing different substituents at various positions on the quinoline (B57606) ring, researchers can probe the steric, electronic, and hydrophobic requirements of the biological target. For instance, modifications at the N-1, C-3, C-4, C-6, and C-7 positions have been shown to significantly impact the activity of quinolinone derivatives. researchgate.netsapub.org The antitumor activity of 2-phenylquinolin-4(1H)-ones, for example, is not attributed to a single position but rather to the combined effects of various substituents. researchgate.net

Identification of Pharmacophoric Features and Critical Structural Elements for Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. For quinolin-2(1H)-one derivatives, several key pharmacophoric features have been identified for various activities.

For instance, in the context of anti-hepatitis B virus (HBV) activity, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated. nih.gov The study revealed that the presence and nature of substituents at specific positions were critical for potent anti-HBV activity. nih.gov Similarly, for VEGFR-2 inhibitors, key pharmacophoric features include a heteroaromatic ring for π–π stacking interactions and a hydroxyl group. nih.gov The thiazole (B1198619) ring is also considered a privileged pharmacophore due to its ability to interact with a wide range of biological targets. nih.gov

A study on pyrazolo[4,3-c]quinolinones as GABA-A receptor ligands highlighted that the substituents on both the quinoline and phenyl rings were decisive for their binding affinity. bohrium.com This underscores the importance of a comprehensive understanding of the pharmacophoric requirements for designing potent ligands.

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The type and location of substituents on the quinolin-2(1H)-one scaffold play a crucial role in determining both the potency and selectivity of the compound. Even minor changes can lead to significant differences in biological activity.

For example, in the development of pyrazolo[4,3-c]quinolinones with anxiolytic properties, it was found that a p-methoxyphenyl group at the N-1 position resulted in significant anxiolytic activity, whereas an unsubstituted phenyl or a p-fluorophenyl group at the same position led to anxiogenic effects. bohrium.com This demonstrates the profound influence of the substituent's electronic properties on the pharmacological outcome.

In another study on anti-HBV agents, the introduction of different groups at various positions of the 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one core led to a range of activities. nih.gov This highlights the intricate relationship between the substitution pattern and the resulting biological profile. The electronic effects of substituents on the phenyl groups of quinoline moieties have also been shown to be crucial for their antiproliferative activity. mdpi.com

The following table summarizes the influence of substituents on the activity of certain quinolin-2(1H)-one derivatives based on a study of pyrazolo[4,3-c]quinolinones as GABA-A receptor ligands. bohrium.com

| Substituent at N-1 | Observed Effect |

| p-methoxy phenyl | Anxiolytic activity |

| Unsubstituted phenyl | Anxiogenic effects |

| p-fluoro phenyl | Anxiogenic effects |

Correlation between Molecular Architecture and Target Interaction

The three-dimensional arrangement of atoms in a quinolin-2(1H)-one derivative, its molecular architecture, directly dictates how it will interact with its biological target. Techniques like molecular docking are employed to visualize and understand these interactions at the molecular level.

For instance, docking studies of quinoline-based hydrazones with the enoyl acyl carrier protein reductase (ENR) enzyme revealed important binding features. dovepress.com These studies can show how the ligand fits into the active site of the protein and which amino acid residues are involved in the binding, providing a rational basis for designing more potent inhibitors. dovepress.com

In the case of pyrazolo[4,3-c]quinolinones, principal component analysis (PCA) was used to correlate the molecular properties with their differential behavior in displacement and in vivo experiments. bohrium.com This type of analysis helps to build a bridge between the chemical structure and the observed biological activity, facilitating the design of compounds with improved target interaction.

Development of Predictive Models for Biological Activity using QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.

Various QSAR methodologies have been applied to quinolin-2(1H)-one derivatives. For example, 2D-QSAR and 3D-QSAR models have been developed for quinoline-amino-piperidine derivatives as Mycobacterium DNA-gyrase-B inhibitors. ijpsnonline.com These models use molecular descriptors that encode the structural features of the compounds to correlate with their inhibitory activity. A good QSAR model should have high statistical significance and predictive power. ijpsnonline.com

In a study of novel quinolinone-based thiosemicarbazones with anti-tuberculosis activity, a QSAR model was developed that suggested a pivotal role for van der Waals volume, electron density, and electronegativity in determining the activity. nih.gov Similarly, for 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives, QSAR models were developed using techniques like Partial Least Squares (PLS) regression, resulting in a model with a high correlation coefficient. researchgate.net

The following table presents the statistical parameters of a 2D-QSAR model developed for quinoline-amino-piperidine derivatives as Mycobacterium DNA-gyrase-B inhibitors. ijpsnonline.com

| Statistical Parameter | Value | Description |

| r² | 0.8507 | Coefficient of determination, indicating that the model explains 85.07% of the total variance in the training set. |

| q² | 0.7765 | Cross-validated correlation coefficient, indicating the internal predictive capacity of the model. |

| pred_r² | 0.8364 | Predictive r-squared for the external test set, indicating the external predictive capacity of the model. |

Emerging Research Areas and Future Perspectives for 4 Ethylquinolin 2 1h One

Illuminating Biology and Materials: Fluorescent Markers, Optical Brighteners, and Luminophores

The inherent photoactive properties of the conjugated 2-quinolone system make it an attractive scaffold for the development of fluorescent materials. researchgate.net Derivatives of quinolin-2(1H)-one are being investigated for their potential as fluorescent markers in biomedical imaging and as luminophores in material science. For instance, a fluorescent quinolinyl hydrazone (QH) has been synthesized and shown to exhibit intense greenish-blue luminescence under UVA excitation. ekb.eg This property is being explored for applications such as latent fingerprint detection and as a component in security inks for anti-counterfeiting measures. ekb.eg

The utility of quinoline (B57606) derivatives extends to their use as fluorescent probes for monitoring biological processes. For example, (E)-1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide serves as a fluorescent membrane probe, which can be employed in monitoring membrane potential and for cell tracing. ruixibiotech.com The development of such probes based on the 4-ethylquinolin-2(1H)-one core could provide valuable tools for studying cellular dynamics and for diagnostic applications.

Cultivating Innovation: Agricultural Applications and Agrochemical Development

The quinolone scaffold is not only relevant in medicine but also holds potential in agrochemical research. researchgate.net While direct studies on this compound in agriculture are still emerging, the broader class of quinolinone derivatives has shown promise. Research into related compounds suggests potential applications in crop protection and growth regulation. The development of novel quinolinone-based agrochemicals could offer more effective and potentially safer alternatives to existing products. Further investigation into the specific effects of this compound on plant physiology and its potential as a pesticide or herbicide is a promising avenue for future research.

New Uses for Known Scaffolds: Drug Repurposing and Scaffold-Based Drug Discovery

Drug repurposing, the strategy of identifying new uses for existing drugs, offers a faster and more cost-effective path to new therapies. nih.govagilisium.comdebra.org.uk The this compound scaffold, being a part of the broader quinolinone family known for its diverse biological activities, is a prime candidate for such exploration. mdpi.com Scaffold-based drug discovery, which utilizes a common chemical core to generate a library of diverse compounds, is a powerful approach in medicinal chemistry. The quinolin-2-one structure is considered a privileged scaffold for drug discovery. researchgate.netmdpi.com

Researchers are actively designing and synthesizing novel derivatives of the 4-hydroxyquinolin-2(1H)-one core to explore a wide range of therapeutic targets. nih.gov For example, a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones was designed and synthesized to screen for antitubercular activity. nih.gov This approach allows for the systematic exploration of structure-activity relationships, paving the way for the development of new drugs for various diseases. nih.gov

Small Wonders: Integration with Nanotechnology for Advanced Delivery Systems

Nanotechnology is revolutionizing various fields, including medicine, by offering novel solutions for diagnostics and treatment. mdpi.com The integration of quinolinone derivatives with nanotechnology presents exciting opportunities for creating advanced drug delivery systems. researchgate.net Due to their often hydrophobic nature, encapsulating quinolinone-based drugs into nanoparticles can improve their bioavailability and target specificity. researchgate.net

For instance, research has been proposed on utilizing drug delivery systems to potentiate the biological activity of quinolinone derivatives in biomedical applications. researchgate.net This approach could lead to more effective cancer therapies by ensuring the drug reaches the tumor site in sufficient concentrations while minimizing systemic side effects. The development of nano-formulations of this compound derivatives could unlock their full therapeutic potential.

Hitting Multiple Targets: The Rise of Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial for complex diseases like cancer, which involve multiple signaling pathways. The quinolinone scaffold is well-suited for the design of multi-target agents. mdpi.com

Studies have focused on developing agents based on the 4-hydroxyquinolinone structure that exhibit combined activities, such as antioxidant and anti-inflammatory effects. By rationally designing modifications to the this compound core, it is possible to create compounds that inhibit multiple key proteins involved in disease progression. For example, researchers have successfully developed molecules that potently inhibit both tyrosine kinases and phosphatidylinositol-3-OH kinases, two important cancer drug targets. nih.gov

Unraveling the "How": Novel Mechanistic Insights and Target Validation

A critical aspect of drug development is understanding a compound's mechanism of action and validating its biological target. pelagobio.comgraphwise.ai For this compound and its derivatives, ongoing research aims to elucidate the precise molecular interactions that underlie their biological effects. The mechanism of action can vary depending on the specific derivative and its application. For instance, in biological systems, the hydroxy group of a quinolinone can form hydrogen bonds with target molecules, while the quinoline core can engage in π-π stacking interactions.

Computational studies are playing an increasingly important role in predicting potential targets and understanding binding modes. nih.gov For example, computational analysis has been used to identify the mycobacterial pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) enzyme as a potential target for dihydroquinazolinone derivatives with antitubercular activity. nih.gov Such in silico approaches, combined with experimental validation, are crucial for advancing the development of new drugs based on the this compound scaffold.

The Power of Prediction: Advances in Computational Design and In Silico Screening

The advent of powerful computational tools has significantly accelerated the drug discovery process. In silico screening allows for the rapid evaluation of large libraries of virtual compounds against a specific biological target, saving time and resources. gsconlinepress.com This approach is being actively applied to the design of new derivatives of this compound.

Researchers are using computational methods to design and screen novel quinolinone derivatives with desired properties. ekb.egnih.gov For example, in silico molecular docking studies have been used to predict the binding affinity of novel quinazolinone derivatives to the EGFR tyrosine kinase domain, a key target in cancer therapy. nih.gov These computational predictions are then used to guide the synthesis and experimental testing of the most promising candidates, streamlining the discovery of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-ethylquinolin-2(1H)-one derivatives, and how are reaction conditions optimized?

- Methodological Answer :

-

Cyclization Reactions : Substituted dianilides (from anilines and diethyl malonate) undergo cyclization with polyphosphoric acid to form 4-hydroxyquinolin-2(1H)-one scaffolds, which are further modified via Mannich reactions with secondary amines and formaldehyde .

-

Reductive Alkylation : Sodium borohydride in ethanol/water reduces ketone intermediates (e.g., 4-hydroxy-6-methylquinolin-2(1H)-one) to yield hydroxyethyl derivatives. Reaction optimization includes controlled addition rates (1 hr) and post-reaction acid treatment to eliminate residual borohydride .

-

Condensation Reactions : Carboxaldehyde intermediates react with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux to form pyrazole-substituted derivatives. Yields (~63–77%) depend on solvent choice and crystallization methods (e.g., DMF vs. methanol) .

- Table 1 : Representative Synthesis Routes

Q. How are spectroscopic techniques (e.g., IR, NMR, MS) applied to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1663 cm for quinolinone, NH/OH stretches at 3200–3447 cm) .

- H NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) . Discrepancies in peak splitting (e.g., J = 7.2 Hz for H-6) confirm stereoelectronic effects.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M]) and fragmentation patterns validate molecular weights and substitution patterns .

Q. What standardized assays evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Twofold Serial Dilution : Compounds are tested against Gram-positive/-negative bacteria (e.g., Bacillus proteus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). MIC values (e.g., 16–32 μg/mL) are compared to controls like streptomycin .

- Bioactivity Correlation : Fluoro-substituted amides (e.g., compound 6a) show enhanced activity due to electron-withdrawing effects on bacterial membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

- Methodological Answer :

- Comparative Protocol Analysis : Discrepancies may arise from variations in assay conditions (e.g., inoculum size, incubation time). Replicate studies under standardized CLSI guidelines are recommended .

- Structural-Activity Validation : Re-synthesize disputed compounds (e.g., pyrazole-carbonyl derivatives ) and re-test using identical microbial strains and growth media.

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. B3LYP/6-31G(d,p) models correlate with experimental NMR shifts (e.g., δ 3.69 ppm for NCH protons) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., SIRT1 for anticancer activity). Compound IIb 2 showed a MolDock score of -110.2, comparable to known inhibitors .

Q. How do structural modifications at the quinolinone core influence biological activity?

- Methodological Answer :

- Substitution at C-3 : Introducing diazepine-carbonyl groups (e.g., compound 23) enhances antimicrobial activity via hydrogen bonding with bacterial enzymes .

- N-Alkylation : Adding 2-(diethylamino)ethyl chains improves blood-brain barrier penetration, critical for neuroprotective studies .

- Table 2 : Structure-Activity Trends

| Modification | Biological Impact | Reference |

|---|---|---|

| C-3 Pyrazole-carbonyl | Increased Gram-negative activity | |

| C-6 Fluoro-substitution | Enhanced antifungal MIC (16 μg/mL) | |

| N-Methylation | Reduced cytotoxicity in normal cells |

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.